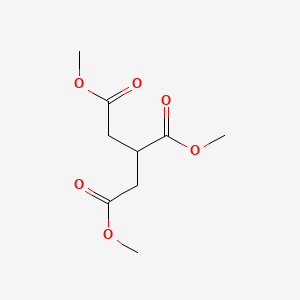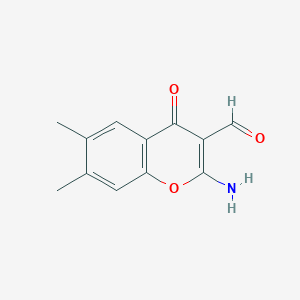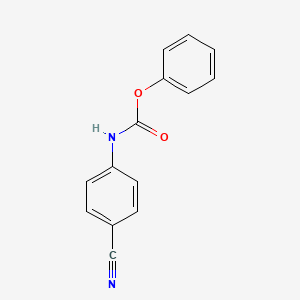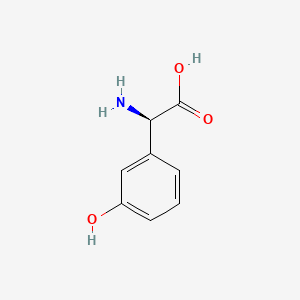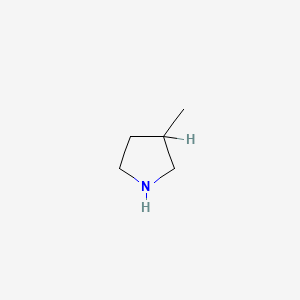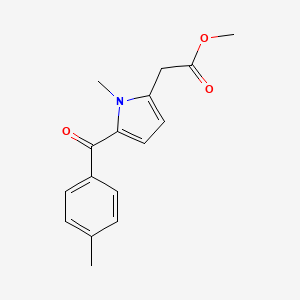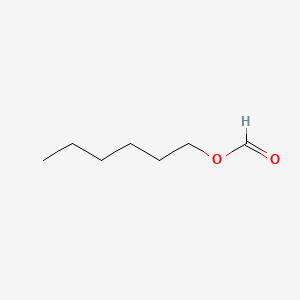
Ethylidenecyclopentane
Descripción general
Descripción
Ethylidenecyclopentane is a chemical compound with the molecular formula C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with an ethylidene group attached . The IUPAC Standard InChI for this compound isInChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 . Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. For instance, it has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density values for different states and temperatures .Aplicaciones Científicas De Investigación
1. Ethylene Inhibition in Plants
Ethylidenecyclopentane has been investigated in the context of ethylene inhibition in plants. Research by Blankenship and Dole (2003) discusses 1-methylcyclopropene (1-MCP), a compound structurally related to this compound, as an inhibitor of ethylene action in a broad range of fruits, vegetables, and floriculture crops. This compound has significantly advanced the understanding of ethylene's role in plants and is effective in low concentrations (Blankenship & Dole, 2003).
2. Agricultural Applications
In the agricultural sector, ethylidenecyclopropene derivatives like 1-MCP have been used to delay ripening and senescence in fruits and vegetables, as highlighted by Watkins (2006). This has implications for extending shelf life and maintaining quality in produce (Watkins, 2006).
3. Ethylene Receptor Interactions
Sisler and Serek (2003) explored compounds interacting with the ethylene receptor in plants, including 1-MCP. Their findings suggest that such compounds can protect plants against ethylene, thereby extending the life of plant material. This is particularly relevant for ethylene-sensitive flowers and fruits (Sisler & Serek, 2003).
4. Impact on Plant Growth and Development
The inhibition of ethylene by compounds like 1-MCP has a profound effect on plant growth and development. For instance, research by Oeller et al. (1991) demonstrated that antisense RNA to the enzyme responsible for ethylene biosynthesis in tomatoes can inhibit fruit ripening. This suggests that ethylidenecyclopropene derivatives could be used to manipulate the ripening process in agricultural products (Oeller et al., 1991).
5. Chemical Synthesis and Reactions
This compound is also significant in the field of chemical synthesis. Brain et al. (1972) investigated a Wittig reaction involving a novel rearrangement with ethylidenetriphenylphosphorane, providing insights into chemical synthesis techniques (Brain et al., 1972).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a type of cyclopentane, which is a class of compounds known to have various biological activities . .
Mode of Action
The mode of action of Ethylidenecyclopentane is not well-documented. As a cyclopentane derivative, it may share some of the properties of this class of compounds. For instance, some cyclopentane derivatives are known to have antioxidant action . .
Biochemical Pathways
Some cyclopentane derivatives are known to act as antioxidants, suggesting they may affect pathways related to oxidative stress . .
Result of Action
As a cyclopentane derivative, it may share some of the properties of this class of compounds, such as antioxidant activity . .
Propiedades
IUPAC Name |
ethylidenecyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKRKBGTZDZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175739 | |
| Record name | Ethylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2146-37-4 | |
| Record name | Ethylidenecyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylidenecyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylidenecyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylidenecyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylidenecyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TA7QS3LFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the unexpected rearrangement observed in the Wittig reaction of cyclopentanone with ethylidenetriphenylphosphorane?
A: Instead of the expected ethylidenecyclopentane, this reaction yielded ethylidenecyclohexane. [] The study confirmed the structures of the intermediates and final product through X-ray crystallography, revealing a ring expansion during the reaction. [] This finding highlights the importance of understanding potential rearrangement pathways in organic synthesis.
Q2: What is known about the physicochemical properties of this compound?
A: One study investigated the heat of vaporization and gaseous heat of formation of this compound along with other cyclic alkenes. [] The study concluded that, in both 5- and 6-membered rings, the internal double bond is thermodynamically favored over the exocyclic double bond by approximately 0.5 kcal/mol. []
Q3: Has this compound been utilized in the total synthesis of natural products?
A: Yes, a novel (Z)-ethylidenecyclopentane annulation method, employing specifically designed organostannane reagents, enabled the total synthesis of (±)-oplopanone, (±)-8-epi-oplopanone, and (±)-anhydrooplopanone. [, , , , ] This methodology highlights the utility of this compound as a building block in complex molecule synthesis.
Q4: Are there alternative reagents or methods for achieving similar (Z)-ethylidenecyclopentane annulations?
A: While the organostannane-based methodology proved effective, researchers have also explored alternative approaches. One study reported the use of a Grignard reagent, generated from the transmetallation of ethyl (Z)-3-trimethylstannyl-3-pentenoate, in a copper(I)-catalyzed conjugate addition to enones, leading to the formation of (Z)-ethylidenecyclopentane structures. [] This alternative approach provides additional synthetic flexibility for constructing these ring systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




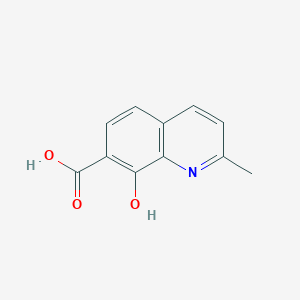
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)


